Acetamide, N-(6-acetylaminobenzothiazol-2-yl)-2-(adamantan-1-yl)-
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Overview
Description
2-(ADAMANTAN-1-YL)-N-(6-ACETAMIDO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE is a synthetic organic compound that features a unique structure combining an adamantane moiety with a benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ADAMANTAN-1-YL)-N-(6-ACETAMIDO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE typically involves a multi-step process:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with acetic anhydride.
Acetylation: The benzothiazole derivative is then acetylated using acetic anhydride to introduce the acetamido group.
Coupling with Adamantane: The final step involves coupling the acetylated benzothiazole with an adamantane derivative, such as 1-adamantylamine, under appropriate conditions (e.g., using a coupling reagent like EDCI or DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(ADAMANTAN-1-YL)-N-(6-ACETAMIDO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamido group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Products may include oxidized derivatives of the benzothiazole ring.
Reduction: Reduced forms of the acetamido group.
Substitution: Substituted derivatives at the acetamido group.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: Its stability and structural properties may be useful in the development of novel materials.
Biological Studies: The compound can be used as a probe to study biological pathways involving benzothiazole derivatives.
Mechanism of Action
The mechanism of action of 2-(ADAMANTAN-1-YL)-N-(6-ACETAMIDO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets:
Molecular Targets: Potential targets include enzymes or receptors that interact with the benzothiazole ring.
Pathways Involved: The compound may modulate pathways related to oxidative stress or protein folding, given the known activities of benzothiazole derivatives.
Comparison with Similar Compounds
Similar Compounds
2-(ADAMANTAN-1-YL)-N-(6-AMINO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE: Similar structure but with an amino group instead of an acetamido group.
2-(ADAMANTAN-1-YL)-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE: Contains a methyl group instead of an acetamido group.
Uniqueness
2-(ADAMANTAN-1-YL)-N-(6-ACETAMIDO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE is unique due to the presence of both the adamantane and acetamido groups, which confer specific chemical and biological properties that are not present in the similar compounds listed above.
Properties
Molecular Formula |
C21H25N3O2S |
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Molecular Weight |
383.5 g/mol |
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-2-(1-adamantyl)acetamide |
InChI |
InChI=1S/C21H25N3O2S/c1-12(25)22-16-2-3-17-18(7-16)27-20(23-17)24-19(26)11-21-8-13-4-14(9-21)6-15(5-13)10-21/h2-3,7,13-15H,4-6,8-11H2,1H3,(H,22,25)(H,23,24,26) |
InChI Key |
CVXNENJQTFITNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)CC34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
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